Cas no 769-08-4 (4-Bromobenzo[d]thiazol-7-amine)
![4-Bromobenzo[d]thiazol-7-amine structure](https://www.kuujia.com/scimg/cas/769-08-4x500.png)
4-Bromobenzo[d]thiazol-7-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Bromobenzo[d]thiazol-7-amine
- 4-bromo-1,3-benzothiazol-7-amine
- 4-Bromo-7-benzothiazolamine
- F88550
- DTXSID701310601
- AS-84182
- 769-08-4
-
- Inchi: InChI=1S/C7H5BrN2S/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,9H2
- InChI Key: DPFMZNASRLJKNZ-UHFFFAOYSA-N
- SMILES: C1=CC(=C2C(=C1Br)N=CS2)N
Computed Properties
- Exact Mass: 227.93568g/mol
- Monoisotopic Mass: 227.93568g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 67.2Ų
4-Bromobenzo[d]thiazol-7-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1248042-100mg |
4-Bromobenzo[d]thiazol-7-amine |
769-08-4 | 95%+ | 100mg |
$240 | 2024-06-06 | |
Chemenu | CM155270-1g |
4-Bromobenzo[d]thiazol-7-amine |
769-08-4 | 95% | 1g |
$*** | 2023-03-31 | |
Chemenu | CM155270-250mg |
4-Bromobenzo[d]thiazol-7-amine |
769-08-4 | 95% | 250mg |
$*** | 2023-05-29 | |
Alichem | A059006479-1g |
4-Bromobenzo[d]thiazol-7-amine |
769-08-4 | 95% | 1g |
$447.32 | 2023-09-01 | |
1PlusChem | 1P01EDFH-100mg |
4-Bromobenzo[d]thiazol-7-amine |
769-08-4 | 95%+ | 100mg |
$245.00 | 2024-04-21 | |
eNovation Chemicals LLC | Y1248042-250mg |
4-Bromobenzo[d]thiazol-7-amine |
769-08-4 | 95%+ | 250mg |
$430 | 2024-06-06 | |
A2B Chem LLC | AX49405-250mg |
4-Bromobenzo[d]thiazol-7-amine |
769-08-4 | 95%+ | 250mg |
$491.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1725505-1g |
4-Bromobenzo[d]thiazol-7-amine |
769-08-4 | 98% | 1g |
¥8125.00 | 2024-07-28 | |
Aaron | AR01EDNT-250mg |
4-Bromobenzo[d]thiazol-7-amine |
769-08-4 | 95% | 250mg |
$744.00 | 2025-02-11 | |
eNovation Chemicals LLC | Y1248042-250mg |
4-Bromobenzo[d]thiazol-7-amine |
769-08-4 | 95%+ | 250mg |
$430 | 2025-02-27 |
4-Bromobenzo[d]thiazol-7-amine Related Literature
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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5. Book reviews
Additional information on 4-Bromobenzo[d]thiazol-7-amine
4-Bromobenzo[d]thiazol-7-amine: A Comprehensive Overview
The compound with CAS No. 769-08-4, commonly referred to as 4-Bromobenzo[d]thiazol-7-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of benzothiazole derivatives, which are known for their versatile applications in drug discovery, optoelectronics, and advanced materials. The benzothiazole core of this molecule serves as a platform for various functionalizations, making it a valuable building block in modern chemical research.
4-Bromobenzo[d]thiazol-7-amine is characterized by its unique structure, featuring a bromine atom at the 4-position of the benzene ring and an amino group at the 7-position of the thiazole ring. This substitution pattern not only imparts distinct electronic properties but also enhances its reactivity in various chemical transformations. Recent studies have highlighted the importance of such substitution patterns in modulating the photophysical and electrochemical properties of benzothiazole derivatives, making 4-Bromobenzo[d]thiazol-7-amine a promising candidate for applications in light-emitting diodes (LEDs) and solar cells.
One of the most notable aspects of 4-Bromobenzo[d]thiazol-7-amine is its role as an intermediate in the synthesis of more complex molecules. Researchers have utilized this compound to construct heterocyclic frameworks with unprecedented complexity. For instance, a study published in *Angewandte Chemie* demonstrated how 4-Bromobenzo[d]thiazol-7-amine can be employed as a key intermediate in the synthesis of bioactive compounds targeting cancer cells. The bromine atom at the 4-position facilitates nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups that can modulate biological activity.
In addition to its synthetic utility, 4-Bromobenzo[d]thiazol-7-amine has been extensively studied for its optical properties. The thiazole ring, being an electron-deficient aromatic system, exhibits strong absorption in the ultraviolet-visible spectrum. This property has led to its use as a chromophore in dye-sensitized solar cells (DSSCs). A recent investigation published in *Nature Communications* revealed that incorporating 4-Bromobenzo[d]thiazol-7-amine into DSSC architectures significantly enhances light harvesting efficiency, paving the way for more sustainable energy solutions.
The synthesis of 4-Bromobenzo[d]thiazol-7-amine typically involves a multi-step process that begins with the preparation of benzo[d]thiazole derivatives. One common approach involves the condensation of o-aminothiophenol with an appropriate aldehyde or ketone, followed by bromination at the desired position. Researchers have optimized this process by employing microwave-assisted synthesis techniques, which not only accelerate reaction times but also improve yields. The use of microwave irradiation has been shown to enhance the regioselectivity of bromination reactions, ensuring high purity of the final product.
Beyond its chemical synthesis and optical properties, 4-Bromobenzo[d]thiazol-7-amine has also been explored for its potential in medicinal chemistry. The amino group at the 7-position makes this compound amenable to further functionalization, enabling the creation of bioisosteric analogs with improved pharmacokinetic profiles. A study published in *Journal of Medicinal Chemistry* highlighted how derivatives of 4-Bromobenzo[d]thiazol-7-amine exhibit potent inhibitory activity against kinases involved in cancer progression. These findings underscore the importance of this compound as a lead structure in drug discovery efforts.
From an environmental perspective, researchers have investigated the biodegradability and toxicity of 4-Bromobenzo[d]thiazol-7
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